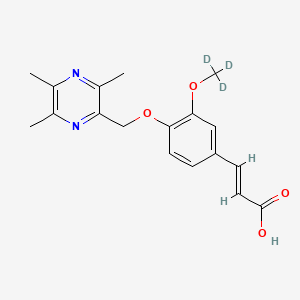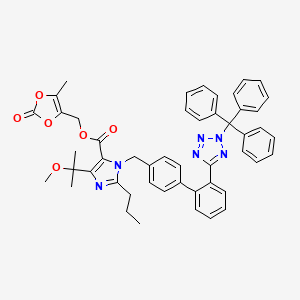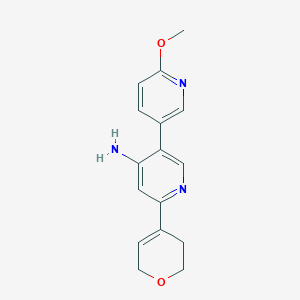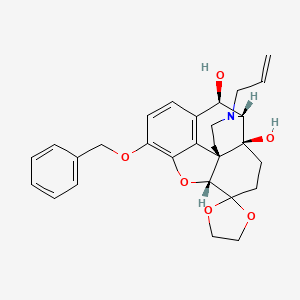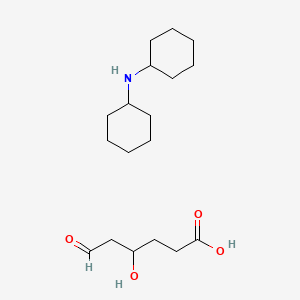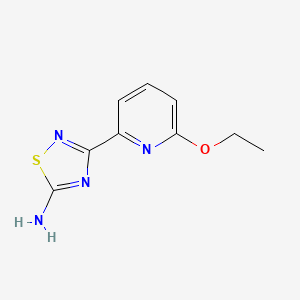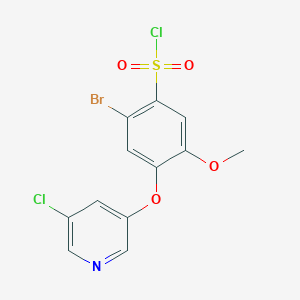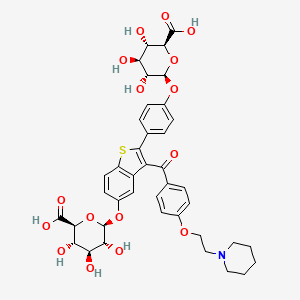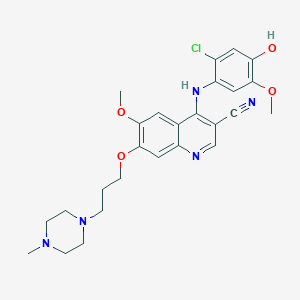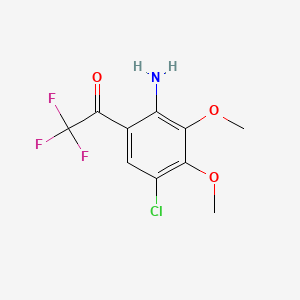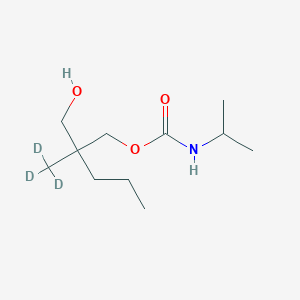
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate is a deuterated compound used primarily in scientific research. This compound is often utilized in analytical method development, method validation, and quality control applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate involves the reaction of 2-(Hydroxymethyl)-2-(methyl-d3)pentanol with isopropyl isocyanate under controlled conditions . The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using standard chromatographic techniques to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including crystallization and distillation, to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced back to the hydroxyl group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, alcohols, and ketones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carisoprodol: A related compound used as a muscle relaxant.
2-Methyl-d3-2-Propyl-1,3-Propanediol: Another deuterated compound used in similar research applications.
Uniqueness
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate is unique due to its deuterated nature, which makes it particularly useful in analytical and proteomics research. The presence of deuterium atoms allows for more precise tracking and analysis in various experimental setups .
Eigenschaften
Molekularformel |
C11H23NO3 |
|---|---|
Molekulargewicht |
220.32 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14)/i4D3 |
InChI-Schlüssel |
CYKYMRWEPMUFSS-GKOSEXJESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CCC)(CO)COC(=O)NC(C)C |
Kanonische SMILES |
CCCC(C)(CO)COC(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


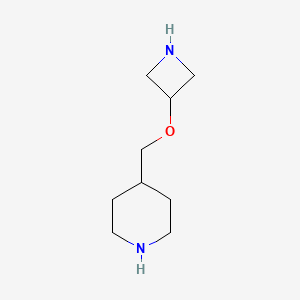
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
